molecular formula C17H23N3O2 B2806464 4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide CAS No. 1445124-81-1

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide

Cat. No.: B2806464
CAS No.: 1445124-81-1
M. Wt: 301.39
InChI Key: IUPDDMZBPOMUAC-UHFFFAOYSA-N
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Description

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide is a chemical compound with the molecular formula C17H23N3O2 and a molecular weight of 301.39. This compound is known for its unique structure, which includes a morpholine ring substituted with a benzyl group and a cyano group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Nucleophilic substitution reactions: Using morpholine as a nucleophile to react with benzyl halides.

    Amidation reactions: Forming the carboxamide group through the reaction of amines with carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.

Scientific Research Applications

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide involves its interaction with specific molecular targets and pathways. The cyano group and morpholine ring are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. Detailed studies on the exact molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-benzylmorpholine: Lacks the cyano and carboxamide groups, making it less versatile in chemical reactions.

    N-(1-cyano-2-methylpropyl)morpholine:

Uniqueness

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of functional groups that can participate in diverse chemical reactions.

Properties

IUPAC Name

4-benzyl-N-(1-cyano-2-methylpropyl)morpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-13(2)15(10-18)19-17(21)16-12-20(8-9-22-16)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-9,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUPDDMZBPOMUAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1CN(CCO1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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